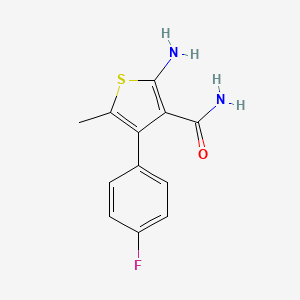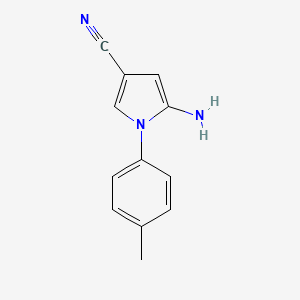![molecular formula C15H19NO3S B2373589 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one CAS No. 1351588-18-5](/img/structure/B2373589.png)
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic structure containing a phenoxy group and a spiro-fused oxa-thia-azaspirodecane moiety.
Scientific Research Applications
1-{1-oxa-4-thia-8-azaspiro[4
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in drug development.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of the spiro-fused oxa-thia-azaspirodecane core, which can be achieved through a series of cyclization reactions. The phenoxy group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or spiro moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares the spiro-fused core but lacks the phenoxy group.
Thiazolopyrimidine: Contains a thiazole ring fused to a pyrimidine ring, differing in structure but similar in some biological activities.
1,3,4-Thiadiazole: Features a thiadiazole ring, offering different chemical properties and reactivity.
Uniqueness
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one stands out due to its combination of a phenoxy group with a spiro-fused oxa-thia-azaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(12-18-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYEDUQMOAAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)


![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)
![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)
![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)
![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)

